N-(2-oxo-2-(3-oxo-3H-spiro[isobenzofuran-1,3'-piperidin]-1'-yl)ethyl)benzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Wissenschaftliche Forschungsanwendungen
Sigma Ligand Affinity and Selectivity
Spiro[isobenzofuran-1(3H),4'-piperidines] and their derivatives, including compounds structurally related to N-(2-oxo-2-(3-oxo-3H-spiro[isobenzofuran-1,3'-piperidin]-1'-yl)ethyl)benzamide, have been synthesized and evaluated as sigma ligands. These compounds have demonstrated affinity and preference for the sigma 2 binding site, with subnanomolar affinity ranges. The structural modifications, such as the introduction of substituents in the spiro[isobenzofuran-1(3H),4'-piperidine] ring system, significantly affect their affinity and selectivity towards sigma 1 and sigma 2 binding sites. This research highlights the importance of N-substituents and the ring system modifications for achieving high affinity and selectivity for sigma 2 versus sigma 1 binding sites (Moltzen, Perregaard, & Meier, 1995).
Potential Central Nervous System (CNS) Applications
The synthesis of spiro[isobenzofuran-1(3H),4'-piperidines] and their evaluation as potential CNS agents have been explored. Initial studies focused on the synthesis of specific derivatives prompted by their structural similarity to known antidepressants. These compounds were evaluated for their potential CNS activities, including their ability to inhibit tetrabenazine-induced ptosis, indicating their potential as CNS agents. This line of research underscores the therapeutic potential of these compounds in treating CNS disorders, particularly through the modulation of specific neurochemical pathways (Bauer et al., 1976).
Antihypertensive and Diuretic Properties
Further research into spiro[isobenzofuran-1(3H),4'-piperidines] derivatives, particularly focusing on N-sulfur derivatives, has reported marked antihypertensive and diuretic activities in species-specific models. This indicates the potential application of these compounds in managing conditions such as hypertension and fluid retention through their diuretic and blood pressure-lowering effects. The species-specific nature of these effects highlights the importance of targeted drug development and the potential for these compounds to be developed into therapeutic agents for cardiovascular diseases (Klioze & Novick, 1978).
Wirkmechanismus
- The primary target of this compound is not explicitly mentioned in the literature. However, it exhibits inhibitory activity against neuroglioma cell proliferation .
Target of Action
Biochemical Pathways
- The p53 protein, when activated, plays a crucial role in apoptosis and cell cycle regulation . The intrinsic apoptosis pathway involves Bcl-2 family proteins, which balance pro-apoptotic and anti-apoptotic signals .
Result of Action
- The compound shows promise as an anti-tumor drug against neuroglioma . Apoptosis induction and cell cycle arrest contribute to its efficacy.
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
N-[2-oxo-2-(3-oxospiro[2-benzofuran-1,3'-piperidine]-1'-yl)ethyl]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20N2O4/c24-18(13-22-19(25)15-7-2-1-3-8-15)23-12-6-11-21(14-23)17-10-5-4-9-16(17)20(26)27-21/h1-5,7-10H,6,11-14H2,(H,22,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
COOVIZYDUKPGRV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2(CN(C1)C(=O)CNC(=O)C3=CC=CC=C3)C4=CC=CC=C4C(=O)O2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20N2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
364.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.